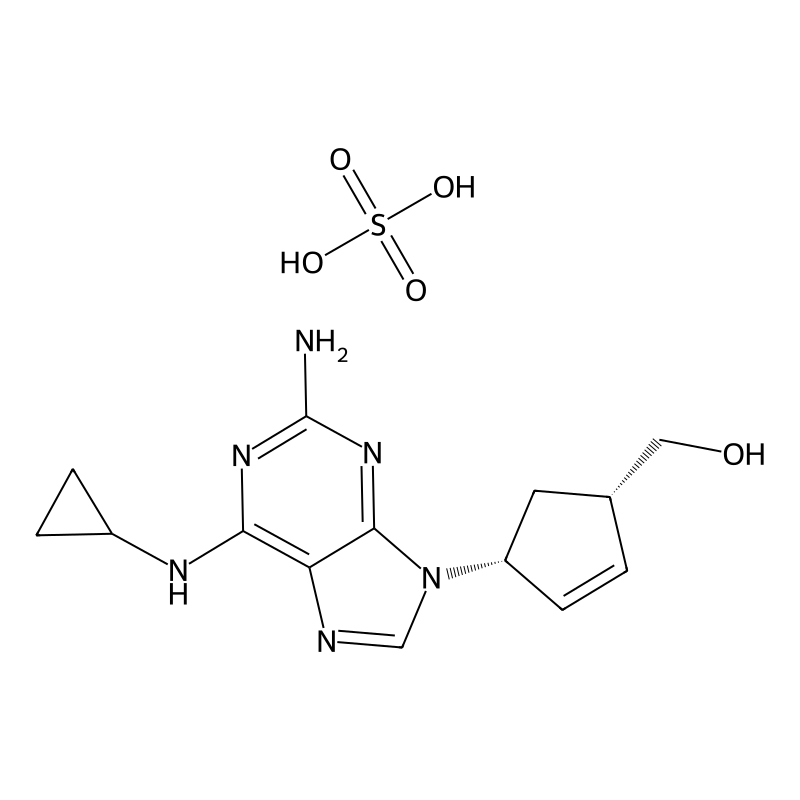

Abacavir Sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Analysis of Abacavir Sulfate's Mechanism of Reverse Transcriptase Inhibition

Drug Overview and Clinical Significance

Abacavir sulfate is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in combination antiretroviral therapy for HIV-1 infection. As a carbocyclic synthetic nucleoside analogue, it represents a distinct class of NRTIs characterized by its synthetic carbocyclic ring structure that replaces the natural sugar moiety of conventional nucleosides. The drug is formulated as sulfate salt to enhance solubility and bioavailability, with clinical formulations including single-agent tablets (300 mg) and fixed-dose combinations with other antiretrovirals such as lamivudine and dolutegravir. [1]

The clinical significance of abacavir stems from its potent antiviral activity against HIV-1, with an EC₅₀ (50% effective concentration) ranging from 3.7 to 5.8 μM against the HIV-1IIIB strain and 0.07 to 1.0 μM against the HIV-1BaL strain. [1] Its pharmacokinetic profile supports twice-daily or once-daily dosing regimens, with excellent oral bioavailability of approximately 83% for tablet formulations. [1] Abacavir demonstrates favorable distribution characteristics, including penetration across the blood-brain barrier, which is particularly important for targeting HIV reservoirs in the central nervous system. [2]

Table 1: Clinical Pharmacokinetic Profile of Abacavir

| Parameter | Value | Comments |

|---|---|---|

| Bioavailability | 83% (tablet) | Minimally affected by food |

| Time to Peak Concentration | 0.7-1.7 hours | Slightly delayed with food |

| Protein Binding | ~50% | Concentration-independent |

| Volume of Distribution | 0.86 ± 0.15 L/kg | Indicates extensive tissue distribution |

| Elimination Half-life | 1.54 ± 0.63 hours | Intracellular triphosphate half-life is longer |

| Renal Excretion of Unchanged Drug | 1.2% | Minor route of elimination |

| Metabolic Pathways | Alcohol dehydrogenase, glucuronosyltransferase | Not significantly metabolized by CYP450 enzymes |

Metabolic Activation Pathway

The antiviral activity of abacavir is entirely dependent on its intracellular conversion to active metabolites through a phosphorylation cascade. This metabolic activation process transforms the parent drug into its therapeutically active form through sequential enzymatic steps:

Abacavir Intracellular Metabolic Activation Pathway

The initial conversion of abacavir to carbovir monophosphate represents the rate-limiting step in this activation pathway, after which cellular kinases efficiently convert it to the diphosphate and finally to the active carbovir triphosphate form. [1] [3] This triphosphate analogue serves as the actual pharmacologically active compound that inhibits HIV reverse transcriptase. The intracellular half-life of carbovir triphosphate is substantially longer than the plasma half-life of the parent drug, which contributes to the sustained antiviral activity observed with abacavir therapy and supports its once-daily dosing regimen. [1]

Molecular Mechanism of Action

The antiviral activity of abacavir is mediated through its active metabolite, carbovir triphosphate, which functions as a competitive substrate inhibitor and chain terminator of HIV reverse transcriptase. The mechanism operates through two complementary biochemical processes:

Competitive Inhibition

Carbovir triphosphate structurally mimics the natural substrate deoxyguanosine-5'-triphosphate (dGTP), enabling it to compete for binding at the reverse transcriptase active site. [1] [3] The drug exhibits high binding affinity for the enzyme, with molecular interactions involving multiple amino acid residues in the nucleotide binding pocket including Leu100, Val106, Val179, Ile180, Tyr181, Tyr188, Phe227, Leu234, and Tyr318. [3] The binding energy derived from these extensive hydrophobic interactions and specific hydrogen bonding (particularly between the abacavir amino group and Lys101 residue) allows carbovir triphosphate to effectively compete with endogenous dGTP pools. [3]

DNA Chain Termination

Following incorporation into the growing DNA chain, abacavir causes premature chain termination due to the critical structural modification in its carbocyclic ring. Unlike natural nucleosides that contain a 3'-hydroxyl group essential for forming phosphodiester bonds with subsequent nucleotides, abacavir lacks this functional group. [1] [3] This absence prevents the formation of the 5' to 3' phosphodiester linkage necessary for DNA chain elongation, thereby halting DNA synthesis and preventing completion of the viral cDNA. [1] This chain termination mechanism is particularly effective during the reverse transcription process where the virus converts its RNA genome into double-stranded DNA for integration into the host genome.

Table 2: Key Molecular Interactions in Reverse Transcriptase Inhibition

| Interaction Type | Residues/Components Involved | Functional Significance |

|---|---|---|

| Hydrophobic Interactions | Tyr74, Val97, Asp114, Gly217, Ser116 | Stabilize inhibitor positioning in binding pocket |

| Hydrogen Bonding | Lys101 (with -NH group of abacavir) | Enhances binding specificity and affinity |

| Conformational Flexibility | Cyclopentyl ring rotations, cyclopropyl variations | Enables adaptation to mutant RT variants |

| Steric Hindrance | Pseudosugar ring conformation | Precludes proper positioning of incoming nucleotides |

Structural Biology and Binding Interactions

Structural analyses of HIV-1 reverse transcriptase in complex with substrates and inhibitors have revealed critical insights into abacavir's mechanism at the atomic level. Reverse transcriptase exists as a heterodimeric enzyme composed of p66 and p51 subunits, with the p66 subunit containing the polymerase active site characterized by the conserved catalytic aspartate residues (D110, D185, and D186). [4] [5] The enzyme undergoes significant conformational dynamics during catalysis, transitioning between "open" and "closed" states during nucleotide incorporation. [5]

The binding of carbovir triphosphate occurs at the active site of the RT polymerase domain, where it mimics natural dNTP binding. Structural studies show that the carbocyclic ring of abacavir adopts a conformation that positions the base for proper pairing with the template nucleotide. [3] A key feature of abacavir's binding is its conformational flexibility - the cyclopentene ring exhibits translational motion and free rotations, while the cyclopropyl group shows conformational variability in its interactions with Val97 and Ser116 residues. [3] This structural adaptability may contribute to maintained efficacy against some RT mutants that develop resistance to other NRTIs.

The polymerization pathway of RT follows an ordered sequential mechanism: (1) template/primer binding induces thumb subdomain opening; (2) dNTP binding at the N site; (3) rate-limiting conformational change that aligns the 3'-OH primer with the dNTP α-phosphate; (4) chemical bond formation; and (5) release of pyrophosphate followed by translocation. [5] Abacavir incorporation occurs during this catalytic cycle, but the subsequent inability to form the next phosphodiester bond results in stable enzyme-DNA-drug complexes that effectively sequester the enzyme.

Resistance Mechanisms and Clinical Implications

Resistance to abacavir develops through distinct mechanisms that affect drug activation and incorporation:

Clinical Resistance Patterns

HIV-1 develops resistance to abacavir primarily through the selection of specific mutations in the reverse transcriptase gene. The most common resistance pathway involves the accumulation of multiple mutations including M184V/I, K65R, L74V, and Y115F, which collectively reduce the drug's antiviral activity. [1] The M184V mutation, while conferring resistance to abacavir, paradoxically increases the fidelity of reverse transcriptase and reduces viral replication capacity, creating a complex clinical profile. [1]

The molecular basis for NRTI resistance involves two primary mechanisms: (1) enhanced phosphorolytic excision of the chain-terminating inhibitor from the primer strand (mediated by mutations like M184V, D67N, K70R, T215Y/F, K219Q/E), and (2) decreased incorporation of the NRTI triphosphate into the growing DNA chain (mediated by mutations like K65R, L74V, Q151M). [5] These mutations typically emerge under selective drug pressure and can confer cross-resistance within the NRTI class.

Experimental Insights into Resistance

Recent structural studies have provided insights into resistance mechanisms at the atomic level. Fragment-based screening approaches have identified novel allosteric sites on RT that could be exploited to overcome resistance, including the Incoming Nucleotide Binding, Knuckles, and NNRTI Adjacent sites. [6] The discovery of these alternative inhibitory sites suggests possibilities for designing next-generation RT inhibitors that could maintain activity against abacavir-resistant strains.

The conformational flexibility of certain RT inhibitors has been shown to be crucial for maintaining efficacy against drug-resistant variants. Studies of diarylpyrimidine NNRTIs revealed that torsional flexibility ("wiggling") and the ability to reposition within the binding pocket ("jiggling") enable inhibitors to adapt to mutation-induced changes in the binding pocket. [7] While abacavir itself does not exhibit this degree of flexibility, these principles inform broader strategies for combating RT drug resistance.

Experimental Methods for Mechanism Analysis

The molecular mechanism of abacavir has been characterized using diverse experimental approaches that provide complementary information:

Structural Biology Techniques

X-ray crystallography has been the primary method for elucidating the structural basis of abacavir's inhibition mechanism. High-resolution structures (better than 2 Å) of RT complexes have been obtained using crystal engineering approaches, with stabilization by NNRTIs like rilpivirine enabling robust fragment screening. [6] Advanced soaking protocols with additives like L-arginine (for fragment solubility) and trimethylamine N-oxide (for crystal stability) have facilitated the identification of novel binding sites. [6]

More recently, single-particle cryogenic electron microscopy (cryo-EM) has emerged as a powerful alternative for structural studies of RT complexes that have proven challenging for crystallography. [4] This technique has enabled determination of structures of NNRTI-inhibited HIV-1 RT initiation and elongation complexes, providing new insights into inhibition mechanisms. [4]

Biochemical and Biophysical Assays

Kinetic analyses of RT enzymatic activity have quantified abacavir's inhibition parameters. The dual activity monitor (JDAM) assay simultaneously measures polymerase and RNase H activities using a molecular beacon approach that detects newly synthesized DNA through fluorescence dequenching. [6]

Binding interaction studies using techniques like surface plasmon resonance and isothermal titration calorimetry have characterized the affinity and thermodynamics of abacavir binding to RT. These approaches have revealed the central role of conformational flexibility in maintaining binding affinity against resistant RT variants. [7]

Molecular dynamics simulations have complemented experimental approaches by modeling the flexibility of abacavir in the RT binding pocket and quantifying the contributions of specific interactions to binding energy. These computational studies have identified key conformational variations in the cyclopropyl ring interactions with Val97 and Ser116. [3]

Immunopeptidome Analysis

For understanding abacavir's hypersensitivity mechanism related to HLA-B57:01, sophisticated peptide loading assays have been developed to study how abacavir binding alters the HLA-B57:01 immunopeptidome. [8] These approaches involve:

- Culture of HLA-B*57:01+ cell lines with abacavir (typically 35 μM)

- Isolation of HLA-peptide complexes by immunoprecipitation

- Acid elution and purification of bound peptides

- Mass spectrometric analysis of peptide repertoire

- Assessment of tapasin dependency in peptide loading

These studies have revealed that abacavir binding induces presentation of novel self-peptides with altered C-terminal anchor residues, explaining the drug-specific T-cell response in susceptible individuals. [8]

Conclusion

References

- 1. : Uses, Interactions, Abacavir | DrugBank Online Mechanism of Action [go.drugbank.com]

- 2. : Uses, Dosage, Side Effects and More | MIMS Malaysia Abacavir [mims.com]

- 3. Abacavir - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and ... [pmc.ncbi.nlm.nih.gov]

- 5. Retroviral reverse transcriptase: Structure, function and ... [sciencedirect.com]

- 6. Detecting allosteric sites of HIV-1 reverse transcriptase by ... [pmc.ncbi.nlm.nih.gov]

- 7. Review Crystallography and the design of anti-AIDS drugs ... [sciencedirect.com]

- 8. Kinetics of Abacavir-Induced Remodelling of the Major ... [pmc.ncbi.nlm.nih.gov]

pharmacokinetics and metabolism of abacavir sulfate

Pharmacokinetic Parameters of Abacavir

The table below summarizes the fundamental pharmacokinetic parameters of abacavir, which provide the quantitative foundation for its dosing regimens.

| Parameter | Value | Notes / Variability |

|---|---|---|

| Bioavailability | 83% | For both tablet and oral solution; absorption is rapid and extensive [1] [2] [3]. |

| Tmax | ~1.0 hour | Time to reach maximum plasma concentration [1]. |

| Cmax | 3.0 ± 0.89 μg/mL | Peak plasma concentration after a 300 mg twice-daily dose [1] [2]. |

| AUC (0-12h) | 6.02 ± 1.73 μg•hr/mL | Area under the curve for a 300 mg twice-daily dose [1] [2]. |

| Volume of Distribution | 0.86 ± 0.15 L/kg | Indicates extensive tissue distribution [1] [2]. |

| Plasma Protein Binding | ~50% | Binding is independent of plasma concentration [1] [2]. |

| Elimination Half-Life | 1.54 ± 0.63 hours | Plasma half-life [1] [2]. |

| Metabolic Pathway | Alcohol dehydrogenase & Glucuronyl transferase | Primary route of metabolism [1] [2] [3]. |

| Excretion (Urine) | ~83% | Comprises ~1.2% unchanged abacavir, with the rest as metabolites [2] [3]. |

| Excretion (Feces) | ~16% | [2] [3] |

| Clearance | 0.80 ± 0.24 L/hr/kg | In asymptomatic, HIV-1 infected adults [2]. |

Metabolism and Mechanism of Action

Abacavir is a carbocyclic nucleoside reverse transcriptase inhibitor (NRTI). Its antiviral activity depends on intracellular metabolic activation to its active form [1] [2].

Mechanism of Action: After entering cells, abacavir is phosphorylated by cellular enzymes to its active metabolite, carbovir triphosphate (CBV-TP) [2] [3]. CBV-TP competes with the natural substrate deoxyguanosine-5'-triphosphate (dGTP) for incorporation into the growing viral DNA chain by HIV-1 reverse transcriptase. Once incorporated, it acts as a chain terminator because it lacks a 3'-OH group, which is essential for forming the next phosphodiester bond, thereby halting viral DNA synthesis and replication [2] [3].

Metabolic Pathway: The primary metabolic route of abacavir is hepatic, and it does not significantly involve the cytochrome P450 enzyme system [1] [2]. The diagram below illustrates the key metabolic and activation pathways.

Key Experimental Protocols and Methodologies

For researchers, understanding the established experimental models and clinical assessment methods is critical.

In Vitro Antiviral Assay:

- Purpose: To determine the concentration of abacavir required to inhibit HIV replication by 50% (EC₅₀).

- Typical Protocol: Human T-lymphoid cell lines (e.g., MT-4) are infected with laboratory strains of HIV-1 (e.g., IIIB or BaL). Cells are cultured in the presence of serial dilutions of abacavir. After a multi-day incubation period (e.g., 5 days), viral replication is quantified using methods like a p24 antigen ELISA or a tetrazolium-based assay (XTT) to measure cell viability. The EC₅₀ is calculated from the dose-response curve [2].

Clinical Pharmacokinetic Studies:

- Study Design: Typically single- and multiple-dose studies in HIV-1 infected patients or healthy volunteers.

- Dosing: Standard doses include 300 mg twice daily or 600 mg once daily [4] [5].

- Sample Collection: Intensive blood sampling is performed over a dosing interval (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours post-dose) [1].

- Bioanalysis: Plasma concentrations of abacavir are typically determined using validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).

- Data Analysis: Non-compartmental analysis is used to calculate key parameters (Cmax, Tmax, AUC, half-life). Population PK modeling can be applied to sparse data from larger clinical trials to identify sources of variability [6].

Critical Clinical and Developmental Considerations

HLA-B*57:01 Screening: A mandatory pretreatment screening for the HLA-B*57:01 allele is required. Patients with this allele are at high risk for a serious and sometimes fatal hypersensitivity reaction. Abacavir is contraindicated in positive individuals [4] [7].

Drug Interactions:

- Ethanol: Concomitant use can increase abacavir plasma levels by competing for the metabolic enzyme alcohol dehydrogenase. Patients should be advised to avoid alcohol [1] [3].

- Methadone: Abacavir can decrease methadone plasma concentrations. Patients on methadone maintenance therapy should be monitored for signs of opioid withdrawal [3] [5].

- Strong UGT Inducers: Drugs like mitapivat that induce UGT1A1 may decrease abacavir concentrations, requiring caution [5].

- Orlistat: There are post-marketing reports of decreased absorption of antiretrovirals, potentially leading to loss of virologic control. HIV RNA levels should be monitored closely [3] [5].

Impact of Patient Factors:

- Hepatic Impairment: Abacavir is primarily metabolized in the liver. The dose must be reduced to 200 mg twice daily in patients with mild hepatic impairment (Child-Pugh class A). It is contraindicated in patients with moderate or severe hepatic impairment (Child-Pugh class B or C) [4] [5].

- Renal Impairment: No dose adjustment is necessary, as renal excretion of unchanged drug is minimal [1] [5].

This guide synthesizes the established pharmacokinetic and metabolic profile of abacavir sulfate. The field of pharmacokinetics is advancing with the integration of machine learning and automated population PK modeling, which can help identify optimal model structures from clinical data more efficiently than traditional manual methods [6].

References

- 1. Abacavir - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. : Uses, Interactions, Mechanism of Action | DrugBank Online Abacavir [go.drugbank.com]

- 3. - Wikipedia Abacavir [en.wikipedia.org]

- 4. Monograph for Professionals - Drugs.com this compound [drugs.com]

- 5. Ziagen, (abacavir) dosing, indications, interactions, ... [reference.medscape.com]

- 6. A machine learning approach to population ... [nature.com]

- 7. DailyMed - TRIUMEQ- abacavir , dolutegravir sodium... sulfate [dailymed.nlm.nih.gov]

HLA-B*57:01 allele abacavir hypersensitivity reaction mechanism

Core Mechanistic Model: Altered Peptide Repertoire

Extensive research has established that the primary mechanism is not based on the hapten or p-i concepts [1]. Instead, the process involves several key stages:

- Drug Binding: Abacavir binds non-covalently and specifically to the peptide-binding groove of the HLA-B57:01 molecule [2]. Crystallographic studies show it binds in the cleft, interacting with residues that form the F-pocket, a specificity that explains why closely related alleles like HLA-B57:03 and HLA-B*58:01 are not affected [1].

- Altered Peptide Presentation: This binding alters the chemical environment of the peptide-binding groove. Normally, HLA-B57:01 strongly prefers peptides with Tryptophan at their C-terminal anchor position. With abacavir bound, the groove shows a marked preference for peptides with Isoleucine, Leucine, or Valine at this position [1]. This change means that in the presence of abacavir, up to 25% of the total peptides presented by HLA-B57:01 are novel self-peptides not seen under normal conditions [1].

- Immune Activation: This new array of self-peptides is perceived as "foreign" by the immune system. This triggers a polyclonal activation of CD8+ T cells utilizing diverse T-cell receptors (TCRs), launching an inflammatory cascade that manifests as the systemic hypersensitivity syndrome [1].

The diagram below illustrates this specific molecular interaction and its immunologic consequences.

Molecular mechanism of HLA-B57:01-mediated abacavir hypersensitivity.*

Key Experimental Evidence and Protocols

The altered peptide repertoire model is supported by robust structural, biophysical, and immunologic evidence.

1. Structural Analysis via Crystallography

- Objective: Determine the atomic-level interaction between abacavir and the HLA-B*57:01 protein.

- Methodology:

- HLA-B*57:01 protein is co-crystallized with abacavir and various co-binding peptides [3].

- X-ray diffraction data is collected and structures are solved to visualize the binding site.

- Key Findings: Abacavir binds non-covalently to a specific site near the F-pocket of the antigen-binding cleft, involving crucial residues like Ser-116. This binding distorts the geometry of the cleft, changing its peptide-binding preferences [1] [3].

2. Peptide Elution and Mass Spectrometry

- Objective: Characterize the specific changes in the repertoire of peptides presented by HLA-B*57:01.

- Methodology:

- Key Findings: A significant shift (up to 25%) in the peptide repertoire was observed, with a definitive change in C-terminal anchor residue preference from Tryptophan to Isoleucine, Leucine, and Valine [1].

3. Computational Molecular Docking

- Objective: Predict and analyze drug-HLA binding interactions in silico.

- Methodology:

- The 3D structure of HLA-B*57:01 (from crystallography) is prepared for docking.

- Abacavir and other test drugs are docked into the antigen-binding cleft using software like Glide [3].

- Docking is performed both with and without an endogenous peptide present to assess the peptide's stabilizing role.

- Key Findings: Docking scores are significantly stabilized (by ~2 kcal/mol) when a peptide is present. The model can discriminate drugs with known HLA-B*57:01 liability from inactives [3].

4. In Vitro T-Cell Activation Assays

- Objective: Confirm the immunogenic potential of the abacavir-induced peptide alterations.

- Methodology:

- T-cells from HLA-B*57:01-positive donors are co-cultured with antigen-presenting cells and abacavir.

- T-cell activation is measured via proliferation assays, cytokine release (e.g., IFN-γ), or surface activation markers [2].

- Key Findings: Abacavir induces a broad, polyclonal CD8+ T-cell response in HLA-B*57:01-positive donors, but not in those lacking the allele [1] [2].

Immunological Basis and Tolerance

Not all HLA-B*57:01 carriers develop hypersensitivity, indicating the mechanism involves a breach of immune tolerance.

- Preexistent T-Cell Repertoire: Drug-naive HLA-B*57:01-positive individuals possess T-cells with T-cell receptors capable of recognizing the abacavir-altered HLA/peptide complex [2].

- Role of CD4+ T-cells and Tolerance: Transgenic mouse models demonstrate that CD4+ T-cells are critical for maintaining tolerance. Depletion of CD4+ T-cells allows CD8+ T-cells to become effectors and cause inflammation, particularly in the skin. In intact hosts, CD4+ T-cells likely suppress dendritic cell maturation, preventing a full-blown reaction [2].

- Requirement for Costimulation: The activation of abacavir-reactive T-cells depends on B7 costimulatory molecules (CD80/CD86) on antigen-presenting cells. Blocking this costimulation can prevent T-cell activation [2].

Clinical and Epidemiological Impact

The translation of this mechanistic knowledge into clinical practice is a landmark achievement in precision medicine.

Table 1: HLA-B57:01 Allele Frequency and Hypersensitivity Risk Across Populations*

| Population | Approx. Allele Frequency | Risk of ABC HSR in Carriers | Clinical Screening Recommendation |

|---|---|---|---|

| Caucasian | 5-8% [4] [5] | ~55% [2] | Mandatory [4] [6] |

| Saudi Arabian | 1.7% [5] | Information Missing | Recommended [5] |

| African American | 2-3% [4] | Information Missing | Mandatory [4] |

| Peruvian | Very Low (<1%) [7] | Information Missing | To be reevaluated per local policy [7] |

| Asian | ~1% [5] | Information Missing | Mandatory [4] |

Table 2: Clinical and Diagnostic Features of Abacavir Hypersensitivity

| Feature | Description |

|---|---|

| Typical Onset | Within first 6 weeks of therapy (median 9-11 days) [4] [6]. |

| Key Symptoms | Multisystem involvement: fever, rash, gastrointestinal symptoms (nausea, vomiting), respiratory symptoms (dyspnea, cough), constitutional symptoms (fatigue) [4] [6]. |

| Diagnostic Gold Standard (Clinical) | 100% Negative Predictive Value of HLA-B*57:01 screening [6]. Immunologically confirmed HSR is virtually exclusive to allele carriers [4]. |

| Diagnostic Confirmation Test | Epicutaneous Patch Test: Used post-reaction for confirmation. A palpable cutaneous response to 1% or 10% abacavir in petrolatum is positive [6]. |

| Critical Action | Immediate and permanent discontinuation of abacavir. Rechallenge is contraindicated and can cause life-threatening anaphylaxis [4] [6]. |

Research and Development Applications

For drug development professionals, this mechanistic understanding provides a framework for mitigating HLA-mediated adverse drug reactions.

- Preclinical Risk Assessment: Implement in silico molecular docking screens against high-frequency HLA alleles like HLA-B*57:01 to identify compounds with potential binding liability early in development [3].

- Investigating Idiosyncratic Reactions: The altered peptide repertoire model serves as a paradigm for investigating other HLA-linked adverse drug reactions, such as carbamazepine-induced Steven-Johnson syndrome (HLA-B15:02) and flucloxacillin-induced liver injury (HLA-B57:01) [1] [3].

The elucidation of the HLA-B*57:01-abacavir hypersensitivity mechanism demonstrates the power of pharmacogenetics. It underscores the importance of moving beyond a "one-size-fits-all" drug development and prescription model towards a more personalized approach that integrates genetics, immunology, and structural biology to enhance patient safety.

References

- 1. Mechanisms involved in the Abacavir-mediated ... [pmc.ncbi.nlm.nih.gov]

- 2. tolerance to abacavir-induced HLA-B*57:01 peptide ... [jci.org]

- 3. Adverse drug reactions triggered by the common HLA-B*57 ... [jcheminf.biomedcentral.com]

- 4. Abacavir Therapy and HLA-B*57:01 Genotype - NCBI - NIH [ncbi.nlm.nih.gov]

- 5. HLA-B*57:01 Allele Prevalence in People Living with HIV ... [gavinpublishers.com]

- 6. HLA-B*57:01 Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Distribution of CCR5-Δ32 and HLA-B*57:01 alleles in HIV ... [nature.com]

abacavir sulfate synthesis and novel derivatives research

Synthesis and Physicochemical Properties

The synthesis of abacavir sulfate involves complex organic chemistry to achieve the correct stereochemistry, which is critical for its antiviral activity.

- Key Synthetic Route: A primary method is an enantioselective synthesis featuring a palladium-catalyzed coupling reaction. The process begins with a chiral auxiliary for stereocontrol and proceeds through a ring-closing metathesis to form the cyclopentene core. The final step is the coupling of this carbocyclic intermediate with a chloropurine derivative to form the abacavir base, which is subsequently converted to the sulfate salt [1].

- Physicochemical Profile: The table below summarizes key properties of this compound.

| Property | Specification / Value |

|---|---|

| CAS Number | 188062-50-2 [2] |

| Molecular Formula | C₁₄H₂₀N₆O₅S [2] |

| Molecular Weight | 384.41 g/mol [2] |

| Melting Point | 222-225 °C [2] |

| Optical Rotation | [α]/D -30 to -40° (c=0.5 in methanol) [2] |

| Water Solubility | ≥77 mg/mL (as free base) [3] |

| BCS Class | Class III (High solubility, low permeability) [2] |

| pKa | ~5.01 (for the free base) [3] |

Analytical Characterization and Quality Control

Robust analytical methods are essential for quality control. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard technique.

- Analytical Quality by Design (AQbD): A modern approach employs an Analytical Quality by Design (AQbD) framework for method development. This involves using a Box-Behnken experimental design to model and optimize critical method parameters, ensuring robustness and reliability [4].

- Optimized HPLC Parameters: The table below outlines an AQbD-optimized method for simultaneously analyzing Abacavir (ABA), Lamivudine (LAMI), and Zidovudine (ZIDO) [4].

| Parameter | Optimized Condition |

|---|---|

| Column | Inertsil ODS, C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Acetonitrile:Potassium Dihydrogen Phosphate buffer (pH 3.5) (65:20:15 % v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 280 nm |

| Retention Time (ABA) | 4.12 minutes |

| Retention Time (LAMI) | 6.71 minutes |

| Retention Time (ZIDO) | 9.25 minutes |

| Linearity Range (ABA) | 10–60 µg/mL |

| Linearity Range (LAMI) | 5–30 µg/mL |

| Linearity Range (ZIDO) | 10–60 µg/mL |

The following workflow diagram illustrates the key stages of the AQbD-based HPLC method development process:

AQbD workflow for robust HPLC method development.

Novel Derivatives and Research Directions

Current research aims to overcome limitations of abacavir, particularly its hypersensitivity risk and thermal instability.

- HLA-B*57:01 Hypersensitivity: A major safety concern is a severe hypersensitivity reaction strongly linked to the HLA-B*57:01 allele. Pre-therapy genetic screening is mandatory, and research focuses on derivatives that bypass this immunogenicity [5] [3].

- Stability and Prodrug Strategies: Abacavir is reported to have thermal stability issues. Recent research explores synthesizing novel derivatives, such as those using Schiff base chemistry, to create more stable molecules or prodrugs that could improve the therapeutic profile [6].

- Solid Form Screening: Research into novel crystalline forms (polymorphs) of this compound is another strategy. A 2011 study screened and characterized seven different crystalline forms recrystallized from various organic solvents to find forms with improved physical properties [7].

Mechanism of Action and Pharmacokinetics

Understanding the biological pathway of abacavir is key for researchers.

- Intracellular Activation and Mechanism: Abacavir is a prodrug that requires intracellular activation to exert its antiviral effect. The following diagram details this pathway and its mechanism:

Abacavir's intracellular activation pathway and mechanism of action [8] [1] [5].

- Key Pharmacokinetic Parameters: The table below summarizes the drug's absorption, distribution, metabolism, and excretion (ADME) properties [8].

| PK Parameter | Characteristics |

|---|---|

| Absorption | High oral bioavailability (~83%); not significantly affected by food. |

| Distribution | Volume of distribution: ~0.86 L/kg; plasma protein binding: ~50%. |

| Metabolism | Metabolized primarily by alcohol dehydrogenase and glucuronosyltransferase (not CYP450). |

| Excretion | Renal excretion (~82%, mostly as metabolites); fecal excretion (~16%). |

| Half-life (Parent) | ~1.5 hours (active carbovir-triphosphate has a long half-life of >20 hours). |

Key Takeaways for Researchers

- Synthetic Challenge: The synthesis is stereospecific, requiring careful control to produce the active (1S,4R) enantiomer. Newer routes leverage catalytic methods like ring-closing metathesis for efficiency [1].

- Modern Analytical Tools: Implement AQbD principles from the start for more robust and regulatory-friendly analytical methods, moving beyond traditional one-factor-at-a-time approaches [4].

- Focus on Safety and Stability: The future of abacavir derivatives lies in addressing the HLA-B*57:01-linked hypersensitivity and intrinsic stability issues through structural modification and prodrug approaches [6].

References

- 1. Abacavir - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. | 188062-50-2 this compound [chemicalbook.com]

- 3. ABACAVIR - New Drug Approvals [newdrugapprovals.org]

- 4. RP-HPLC method development and validation of Abacavir ... [link.springer.com]

- 5. Abacavir Therapy and HLA-B*57:01 Genotype - NCBI - NIH [ncbi.nlm.nih.gov]

- 6. (PDF) Synthesis , Molecular Docking, In-Silico Admet Screening... [academia.edu]

- 7. Novel crystalline forms of this compound: Preparation & ... [semanticscholar.org]

- 8. Abacavir - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

Intracellular Metabolic Activation of Abacavir to Carbovir Triphosphate

The activation of abacavir is a multi-step enzymatic process within host cells. Unlike many drugs, abacavir is not metabolized by cytochrome P450 enzymes but by cytosolic enzymes and kinases [1]. The pathway is stereoselective, leading specifically to the pharmacologically active (–)-enantiomer of CBV-TP [1].

The diagram below illustrates the complete intracellular metabolic pathway of abacavir to its active form.

Intracellular metabolic pathway of abacavir to carbovir triphosphate.

Quantitative Pharmacokinetic Data

Understanding the intracellular pharmacokinetics of CBV-TP is critical for predicting the drug's efficacy. The table below summarizes key pharmacokinetic parameters for CBV-TP from a clinical study [2].

| Parameter | Geometric Mean Ratio (GMR) with DRV/r (90% CI) | Geometric Mean Ratio (GMR) with RAL (90% CI) |

|---|---|---|

| AUC | 0.88 (0.72, 1.07) | 0.96 (0.76, 1.20) |

| C~trough~ | 0.68 (0.48, 0.95) | 0.57 (0.33, 1.00) |

| C~max~ | 0.98 (0.79, 1.23) | 1.07 (0.85, 1.35) |

Note: Data are presented as Geometric Mean Ratios (GMR) comparing CBV-TP exposure (ABC + DRV/r or RAL) versus ABC alone. A GMR < 1 indicates a decrease in CBV-TP. GMR for ABC plasma exposure with DRV/r were: AUC 0.73, C~trough~ 0.62, C~max~ 0.78. ABC exposure was unchanged with RAL [2].

Key findings from this data include:

- High Inter-individual Variability: CBV-TP concentrations exhibit significant variation between individuals [2].

- Impact of Coadministered Drugs: The observed decrease in CBV-TP C~trough~ suggests a potential interaction that requires monitoring [2].

Experimental Protocols for Studying CBV-TP

Researchers employ specific protocols to measure intracellular CBV-TP concentrations and study its interaction with HIV reverse transcriptase (RT).

Intracellular Pharmacokinetic Study Protocol

A standard clinical study design to assess the pharmacokinetics of abacavir and CBV-TP involves [2]:

- Subject Population: HIV-infected adults on a stable regimen of ABC (600 mg once daily) plus two other NRTIs.

- Study Design: An open-label, randomized, two-phase crossover study.

- Interventions: Subjects are randomized to add either darunavir/ritonavir (900/100 mg once daily) or raltegravir (400 mg twice daily) to their existing regimen for 14 days, then switched to the other therapy.

- Pharmacokinetic Assessments: At steady-state, intensive 24-hour plasma and intracellular sampling is performed.

- Sample Collection: Blood samples are collected in CPT tubes for peripheral blood mononuclear cell (PBMC) isolation.

- Analytical Methods: PBMC extracts are analyzed for CBV-TP using validated LC-MS/MS methods [2].

Pre-steady-state Kinetic Assay for RT Inhibition

To elucidate the mechanism of action at the enzymatic level, pre-steady-state kinetic studies can be performed [3].

- Protein Purification: Express and purify recombinant HIV-1 RT (wild-type and mutant forms like M184V).

- Nucleic Acid Substrate Preparation: Synthesize and purify DNA oligonucleotides to be used as primer/templates. The primer is 5'-end-labeled with γ-32P-ATP.

- Rapid Chemical Quenching: Use a rapid quench-flow apparatus to mix the RT-primer/template complex with a solution of MgCl₂ and ETVTP/CBV-TP. Reactions are stopped over a time course (milliseconds to seconds) with EDTA.

- Product Analysis: Quenched samples are separated by polyacrylamide gel electrophoresis, and the amount of incorporated nucleotide is quantified.

The diagram below outlines the workflow for this assay.

Experimental workflow for pre-steady-state kinetic assay.

Key Technical and Safety Considerations

- Metabolic Pathway Specificity: The activation pathway is stereoselective; guanylate kinase (GUK1) is highly selective for the (–)-enantiomer of carbovir monophosphate [1].

- Mechanism of RT Inhibition: CBV-TP acts as a competitive substrate and chain terminator for HIV-1 RT [1] [3].

- Drug Interaction Potential: Be aware that co-administration with other drugs may impact intracellular CBV-TP levels [2].

- Hypersensitivity Reaction (HSR): Abacavir use is associated with a risk of HSR, which is strongly linked to the HLA-B*57:01 allele [1] [4]. Pre-therapy screening for this allele is mandatory.

References

abacavir sulfate stability and thermal degradation profile

Degradation Profile and Products

The table below summarizes the forced degradation behavior of Abacavir sulfate under various stress conditions as per ICH guidelines [1] [2] [3].

| Stress Condition | Extent of Degradation | Major Degradation Products (Identified by m/z) | Key Findings |

|---|

| Acidic Hydrolysis (e.g., 1N HCl) | Significant degradation [2] [3] | 247.19, 319.20, and others [3] [4] | The cyclopropylamine moiety is cleaved, forming the primary degradant (m/z 247.19, descyclopropyl-abacavir) [3]. | | Oxidative Stress (e.g., 3% H₂O₂) | Significant degradation [2] | 247.19, 303.20, 319.20 [3] [4] | Multiple oxidative products are formed; the profile can vary with oxidant strength and temperature [3] [4]. | | Basic Hydrolysis (e.g., 1N NaOH) | Stable to Labile [2] [3] | Various products detected [3] | One study found it stable [2], while another using more severe conditions observed degradation [3]. | | Thermal Stress (Solid-state, e.g., 105°C) | Stable [2] [3] | Degradation products identical to those from solution stress may form [3]. | The drug is generally stable under dry heat. One study reported no significant degradation after 10 days at 105°C [2]. | | Photolytic Stress | Stable [2] | Not significantly characterized | Studies indicate that this compound does not degrade substantially under light stress [2]. |

A typical workflow for conducting and analyzing forced degradation studies is systematic, as shown in the diagram below.

Analytical Methods for Characterization

Modern analytical techniques are crucial for separating and identifying degradation products.

- Chromatography: A stability-indicating Ultra-High Performance Liquid Chromatography (UHPLC) method is recommended. One validated method uses a Waters Acquity BEH C8 column (50 mm × 2.1 mm, 1.7 µm) with a gradient of 0.1% o-phosphoric acid in water (Mobile Phase A) and methanol (Mobile Phase B) at a flow rate of 0.40 mL/min. Detection is at 220 nm [2]. This method successfully separates Abacavir from its impurities and degradants in just 6 minutes [2].

- Hyphenated Techniques: For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) is used. One study employed a similar C8 column with 0.1% formic acid in water and methanol as mobile phases [2]. Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectrometry has also been used to confirm the structures of novel degradation products unambiguously [3].

Detailed Experimental Protocols

Forced Degradation Studies

The following conditions are typically employed to stress the drug substance [2]:

- Acidic Hydrolysis: Expose to 1 N HCl at ambient temperature for ~42 hours.

- Basic Hydrolysis: Expose to 1 N NaOH at ambient temperature for ~42 hours.

- Oxidative Stress: Treat with 3% H₂O₂ at ambient temperature for 7 days.

- Thermal Stress: Heat the solid drug substance at 105°C for 10 days.

- Photolytic Stress: Expose to both UV and visible light to achieve an overall illumination of 1.2 million lux hours and an integrated near-UV energy of 200-watt hours/square meter.

Novel Electrochemical Oxidation

A modern and faster alternative to chemical oxidation is electrochemical degradation, which can produce the same major degradation products (m/z 247.19 and 319.20) in minutes rather than days [4] [5].

- Procedure: Prepare a 1 mmol/L solution of Abacavir in an electrolyte like ammonium acetate. Use a Boron-Doped Diamond (BDD) electrode or a platinum mesh electrode. Apply a controlled potential (e.g., +1.15 V on Pt or +4.0 V on BDD) until the target degradation (5-20%) is achieved. The pH of the electrolyte significantly influences the degradation rate and product distribution, with the fastest oxidation occurring at pH 9 [4] [5].

Key Insights for Researchers

- Focus on Critical Stresses: Prioritize method development for acidic and oxidative conditions, as this compound is most labile under these stresses. The primary degradation product, descyclopropyl-abacavir (m/z 247.19), is a key marker [3] [4].

- Thermal Stability: The drug is relatively stable under dry heat. For solid dosage forms, the primary risks are likely from interactions with excipients in the presence of moisture, rather than pure thermal decomposition [2] [3].

- Leverage Advanced Techniques: The combination of LC-MS and NMR is powerful for resolving complex degradation pathways and confirming the structures of isomeric or novel degradation products [3].

References

- 1. In the pharmaceutical industry, forced degradation tests are used to... [journals.lww.com]

- 2. Stress Degradation Behavior of this compound and ... [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of novel degradation products of abacavir ... [sciencedirect.com]

- 4. Comparison of Chemical and Electrochemical Approaches ... [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of Chemical and Electrochemical Approaches ... [mdpi.com]

abacavir sulfate molecular docking and in silico studies

The Research Context of Abacavir

Abacavir Sulfate is a nucleoside reverse transcriptase inhibitor (NRTI) used in combination antiretroviral therapy (ART) for HIV infection [1]. While the searched articles do not detail its molecular docking, one study mentions that abacavir can undergo degradation and exhibit physical incompatibilities, such as forming Maillard products when interacting with the excipient lactose [1]. This highlights the importance of stability studies, though it falls outside the scope of molecular docking.

General Framework for In Silico Studies

Although not specific to abacavir, the retrieved papers illustrate the standard workflow for computer-aided drug design, which you can adapt for your research on this compound. The typical process involves target identification, molecular docking, and in silico ADMET prediction.

The following diagram outlines the key stages of this process:

Summary of Key Methodological Steps

The workflow involves several critical stages, each with specific tasks and tools, derived from the general protocols in the search results [2] [3] [4].

| Stage | Key Tasks | Common Tools & Approaches |

|---|

| 1. Target & Ligand Preparation | Retrieve 3D protein structure (e.g., HIV reverse transcriptase); remove water, add H, assign charges. Optimize drug structure, generate 3D conformers. | Sources: RCSB PDB [2] [3]. Software: BIOVIA Discovery Studio [2], Schrodinger Suite [3], AutoDock Tools [2]. | | 2. Molecular Docking | Define protein's active site; perform docking simulation to predict ligand pose and binding affinity. | Software: AutoDock Vina, MOE [4], Glide (Schrodinger) [3]. | | 3. Analysis & ADMET | Analyze binding pose, hydrogen bonds, hydrophobic interactions; predict absorption, toxicity profiles. | Analysis: PyMOL, Discovery Studio. ADMET: pkCSM, admetSAR, SwissADME, ProTox-II [1] [2] [5]. |

References

- 1. Stability behaviour of antiretroviral drugs and their ... [sciencedirect.com]

- 2. An In Silico Approach to Discover Efficient Natural ... [pmc.ncbi.nlm.nih.gov]

- 3. A Molecular Docking and ADMET Approach [scientificarchives.com]

- 4. In Silico Study towards Repositioning of FDA-Approved ... [mdpi.com]

- 5. Design, Synthesis, Molecular Modeling, In Silico ADME ... [brieflands.com]

abacavir blood-brain barrier penetration central nervous system

Quantitative CNS Penetration Data

The table below summarizes key pharmacokinetic findings on abacavir concentrations in the cerebrospinal fluid (CSF), which is used as a proxy for CNS exposure.

| Parameter | Findings | Source / Context |

|---|---|---|

| CSF Concentration (Once-daily) | Median trough: 123 ng/mL (IQR: 21-304 ng/mL) [1] | Clinical study (2018) in 61 patients on once-daily abacavir. |

| CSF-to-Plasma Ratio (CPR) | Median: 0.8 (IQR: 0.17-1.87) [1] | Indicates that CSF concentrations are generally high relative to plasma. |

| CSF Concentration (Twice-daily) | Median trough: 49 ng/mL [1] | Clinical study (2018) in 9 patients on twice-daily abacavir. |

| CSF Penetration (Mass Balance) | CSF concentrations were 8 to 20 times the IC50 (50% inhibitory concentration) for HIV clinical isolates [2] | Phase I mass balance study with a single 600 mg dose. |

| CPE Score | Ranked 3 out of 4, indicating medium-high CNS efficacy [1] | Based on the CNS Penetration-Effectiveness ranking system. |

Mechanisms of BBB Penetration and Efflux

Abacavir's ability to enter the brain is governed by its physicochemical properties and its interaction with specific transporters at the BBB.

The diagram illustrates two key pathways and one major barrier for abacavir at the BBB:

- Favorable Passive Diffusion: Abacavir is a lipophilic molecule with a molecular weight of approximately 287 Da, characteristics that allow it to passively diffuse across the endothelial cell membrane via the transcellular route [3] [4]. This is the primary mechanism for its brain entry.

- Active Efflux Transport: A significant challenge to abacavir's CNS accumulation is that it is a substrate for the Breast Cancer Resistance Protein (BCRP/ABCG2) efflux transporter [5]. This pump is expressed on the blood-facing membrane of endothelial cells and actively transports abacavir back into the blood, thereby limiting its net penetration into the brain.

- Restricted Paracellular Pathway: Like most molecules, abacavir's movement via the paracellular route (between endothelial cells) is highly restricted by tight junctions [4] [6].

Experimental Evidence and Protocols

The quantitative data and mechanistic models are supported by specific clinical and preclinical studies.

Clinical Pharmacokinetic Study [1]

- Objective: To compare abacavir CSF concentrations and CSF-to-plasma ratios (CPRs) in patients on once-daily versus twice-daily dosing regimens.

- Methodology:

- Population: 70 HIV-positive patients (61 once-daily, 9 twice-daily).

- Sample Collection: Paired plasma and CSF samples were obtained concomitantly via lumbar puncture at steady state.

- Drug Analysis: Abacavir concentrations were measured using a validated high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) method.

- BBB Function: The CSF-to-serum albumin ratio (CSAR) was used to evaluate blood-brain barrier integrity.

- Key Finding: Once-daily dosing resulted in significantly higher CSF concentrations, supporting its adequacy for targeting the CNS.

Preclinical Efflux Transport Study [5]

- Objective: To investigate the role of BCRP in the CNS penetration of abacavir and other NRTIs.

- Methodology:

- In Vitro Model: Used Madin-Darby canine kidney (MDCKII) cells transfected with the mouse gene for Bcrp1 (the murine homolog of human BCRP).

- Experimental Measure: Intracellular accumulation of radiolabeled abacavir ([3H]ABC) was measured in transfected versus wild-type cells.

- Data Analysis: Accumulation was normalized to total protein content. A significantly lower (approximately 80%) accumulation in Bcrp1-transfected cells indicated active efflux.

- In Vivo Validation: Pharmacokinetic studies in mice, including the use of BCRP inhibitors, confirmed that BCRP limits abacavir's distribution to the brain.

- Key Finding: This study provided direct evidence that abacavir is a substrate for BCRP, defining a key mechanism that modulates its brain distribution.

Significance for Research and Development

For researchers, abacavir represents a benchmark for CNS-penetrant antiretrovirals. Its relatively high penetration is a result of a balance between favorable passive diffusion and opposition from efflux transporters [1] [5]. Overcoming the BCRP-mediated efflux—for instance, through the development of inhibitors or prodrug strategies—remains a promising area of research to further improve drug delivery to CNS reservoirs [4] [7].

References

- 1. Cerebrospinal fluid abacavir concentrations in HIV‐positive ... [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of [14C]Abacavir, a Human ... [pmc.ncbi.nlm.nih.gov]

- 3. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Paradox of HIV Blood–Brain Barrier Penetrance and ... [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of the Role of Breast Cancer Resistance ... [sciencedirect.com]

- 6. The transport of anti-HIV drugs across blood–CNS interfaces [sciencedirect.com]

- 7. Neuroinflammation, Blood–Brain Barrier, and HIV ... [mdpi.com]

Comprehensive Application Notes and Protocols: HPLC Method Development and Validation for Abacavir Sulfate and Lamivudine Using Analytical Quality by Design (AQbD) Principles

Introduction to Analytical QbD for HPLC Method Development

Analytical Quality by Design (AQbD) represents a systematic, science-based, and risk-management approach to analytical method development that ensures quality throughout the method lifecycle. Unlike traditional one-factor-at-a-time (OFAT) approaches, AQbD emphasizes proactive understanding of the method requirements and potential sources of variability to establish a robust Method Operable Design Region (MODR). This paradigm shift aligns with regulatory expectations outlined in ICH Q8, Q9, and Q10 guidelines, promoting method flexibility while maintaining reliability and reducing the risk of failure during method transfer and routine use.

The Analytical Target Profile (ATP) serves as the foundation of AQbD, explicitly defining the method purpose and performance requirements. For the simultaneous quantification of abacavir sulfate and lamivudine—two critical nucleoside reverse transcriptase inhibitors (NRTIs) used in combination antiretroviral therapy—the ATP must address specific analytical challenges. These include adequate resolution of structurally similar compounds, detection and quantification of potential impurities and degradation products, and accurate quantification across therapeutically relevant concentration ranges. The AQbD framework provides a structured pathway to develop methods that are not only validated but inherently robust, capable of withstanding minor operational variations while maintaining reliability throughout their lifecycle [1].

Method Development Using AQbD Approach

AQbD Workflow and Implementation

The AQbD approach follows a systematic workflow that begins with defining the ATP and progresses through risk assessment, experimental design, and establishment of a control strategy. For HPLC method development, the ATP typically specifies that the method must simultaneously quantify abacavir and lamivudine in pharmaceutical dosage forms with precision, accuracy, and specificity, particularly in the presence of degradation products and related substances. The ATP drives the selection of appropriate analytical techniques, with reversed-phase HPLC emerging as the preferred approach due to its versatility, resolving power, and compatibility with both APIs [1] [2].

Table 1: Analytical Target Profile (ATP) for Abacavir-Lamivudine HPLC Method

| ATP Component | Target Requirement | Justification |

|---|---|---|

| Analytical Technique | Reversed-Phase HPLC with UV Detection | Compatibility with both APIs, widespread availability, validation familiarity |

| Separation Scope | Simultaneous quantification of abacavir, lamivudine, and separation from known impurities | Therapeutic use in combination products requires joint quantification |

| Accuracy | Mean recovery 98-102% for both APIs | Ensures accurate potency determination in pharmaceutical formulations |

| Precision | RSD ≤ 2.0% for repeatability | Meets regulatory requirements for content uniformity testing |

| Linearity Range | 50-150% of target assay concentration | Covers expected analytical range with sufficient margin |

| Detection & Quantification Limits | Sufficient for related substances testing | Ensures method applicability for impurity profiling |

Risk Assessment and Critical Method Parameters constitute the next critical phase in AQbD implementation. Through tools such as Ishikawa diagrams and Failure Mode Effects Analysis (FMEA), method parameters with potential impact on Critical Method Attributes (CMAs) are identified. For HPLC methods, CMAs typically include resolution between critical pairs, peak tailing factor, and theoretical plate count. Parameters such as mobile phase composition, pH, column temperature, and gradient profile are systematically evaluated to determine their criticality. This risk assessment prioritizes experimental efforts on factors with the greatest potential impact on method performance, ensuring efficient resource utilization [1].

Experimental Design and Optimization

Design of Experiments (DoE) represents the core of AQbD, enabling efficient exploration of factor interactions and establishment of mathematical relationships between Critical Method Parameters (CMPs) and CMAs. For abacavir and lamivudine HPLC methods, a Box-Behnken Design (BBD) with three factors at three levels each has been successfully employed to optimize mobile phase composition, buffer pH, and flow rate while minimizing experimental runs. This response surface methodology generates predictive models that facilitate identification of the design space—the multidimensional region where variations in CMPs do not adversely affect CMAs [3].

Table 2: Optimized Chromatographic Conditions for Abacavir and Lamivudine

| Parameter | Condition 1 [3] | Condition 2 [4] | Condition 3 [1] |

|---|---|---|---|

| Column | Inertsil ODS, C18 (250 mm × 4.6 mm × 5 µm) | Symmetry PremSil C18 (250 mm × 4.6 mm, 5 µm) | C18 (specific type not mentioned) |

| Mobile Phase | Methanol:ACN:phosphate buffer (65:20:15 v/v/v) | Methanol:water with 0.05% OPA (83:17 v/v) | Ammonium formate buffer (18.2 mM, pH 5.7):Methanol (97:3 v/v) |

| Buffer pH | 3.5 | 3.0 | 5.7 |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 280 nm | 245 nm | Not specified |

| Column Temperature | Ambient | Ambient | 25°C |

| Injection Volume | Not specified | 20 µL | 25 µL |

| Retention Time (Abacavir) | 4.12 min | 3.5 min | Method specific to lamivudine impurities |

| Retention Time (Lamivudine) | 6.71 min | 7.4 min | Method specific to lamivudine impurities |

The experimental data generated through DoE is analyzed using Analysis of Variance (ANOVA) to identify statistically significant factors and develop polynomial equations describing their relationship with CMAs. For instance, studies have demonstrated that mobile phase pH significantly impacts the resolution between abacavir and lamivudine due to their different pKa values. Similarly, organic modifier concentration and flow rate directly influence retention times and peak symmetry. The culmination of DoE is the establishment of the Method Operable Design Region (MODR), defined as the multidimensional combination and interaction of input variables that have been demonstrated to provide assurance of quality [3] [1].

Method Validation Protocols

Validation Parameters and Acceptance Criteria

Method validation provides documented evidence that the analytical procedure consistently meets predefined acceptance criteria for its intended use. Following ICH Q2(R1) guidelines, the HPLC method for abacavir and lamivudine must be comprehensively validated across multiple parameters to ensure reliability in quality control environments. Specificity demonstrates the method's ability to unequivocally assess the analytes in the presence of potential interferents, including degradation products, impurities, and matrix components. Forced degradation studies under stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to establish the stability-indicating capability of the method [1] [5].

Linearity and range validation involves preparing and analyzing standard solutions at a minimum of five concentration levels across the specified range. For abacavir and lamivudine assay methods, the range typically encompasses 50-150% of the target test concentration, with correlation coefficients (r²) exceeding 0.999 for both APIs. The accuracy of the method is established through recovery studies using spiked placebo samples at multiple concentration levels (80%, 100%, 120%), with mean recovery values between 98-102% considered acceptable. Precision validation encompasses both repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-instrument variations), with acceptance criteria of RSD ≤ 2.0% for the assay of active pharmaceutical ingredients [4].

Table 3: Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Experimental Design | Acceptance Criteria |

|---|---|---|

| Specificity | Forced degradation studies; resolution from known impurities | Peak purity ≥ 990; resolution ≥ 2.0 between critical pairs |

| Linearity | Minimum 5 concentrations across specified range | Correlation coefficient r² ≥ 0.999 for both APIs |

| Range | 50-150% of target test concentration | Linearity, accuracy, and precision meet criteria across range |

| Accuracy | Recovery studies at 80%, 100%, 120% of target concentration | Mean recovery 98-102% for each level |

| Precision (Repeatability) | Six replicate preparations at 100% test concentration | RSD ≤ 2.0% for both APIs |

| Intermediate Precision | Different days, analysts, instruments | RSD ≤ 2.0% for both APIs |

| Detection Limit (LOD) | Signal-to-noise ratio 3:1 | Typically 0.01-0.05 µg/mL for both APIs |

| Quantitation Limit (LOQ) | Signal-to-noise ratio 10:1 | Typically 0.03-0.15 µg/mL for both APIs |

| Robustness | Deliberate variations in CMPs | System suitability criteria maintained |

Robustness Testing and System Suitability

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing indication of its reliability during normal usage. For HPLC methods, robustness is typically assessed by varying parameters such as flow rate (±0.1 mL/min), mobile phase composition (±2-5%), buffer pH (±0.2 units), column temperature (±2-5°C), and detection wavelength (±2-5 nm). During robustness studies, system suitability parameters serve as key indicators of method performance and must remain within specified limits despite intentional variations in method conditions [4].

System suitability testing verifies that the chromatographic system is operating correctly at the time of analysis. For abacavir and lamivudine methods, typical system suitability criteria include resolution factor (R ≥ 2.0 between the two APIs and from any closely eluting impurities), tailing factor (T ≤ 2.0), theoretical plate count (N ≥ 2000), and repeatability (RSD ≤ 2.0% for multiple injections of standard solution). These tests are performed before each analytical run to ensure data integrity and method validity. The establishment of appropriate system suitability criteria is particularly important when working within the design space, as they provide ongoing verification that the method remains within its validated state [3] [4].

Experimental Protocols

Reagents, Standards, and Sample Preparation

Chemical and Reagents should be of appropriate grade, typically HPLC grade for mobile phase components and analytical grade for buffer salts. Key materials include: this compound and lamivudine reference standards (purity ≥99%), methanol and acetonitrile (HPLC grade), potassium dihydrogen phosphate or ammonium formate (analytical grade), orthophosphoric acid or formic acid (for pH adjustment), and purified water (HPLC grade). Commercially available combined tablets containing abacavir 600 mg and lamivudine 300 mg are used for method validation and routine analysis [3] [4].

Standard Solution Preparation follows a systematic protocol to ensure accurate quantification:

Primary Stock Solutions: Accurately weigh approximately 60 mg of this compound working standard and 30 mg of lamivudine working standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent (typically methanol:water mixture) to obtain stock solutions of 600 µg/mL abacavir and 300 µg/mL lamivudine.

Working Standard Solutions: Pipette 1.0 mL of the primary stock solution into a 10 mL volumetric flask and dilute to volume with mobile phase to obtain working standards of 60 µg/mL abacavir and 30 µg/mL lamivudine.

Sample Solution Preparation: Weigh and finely powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 60 mg of abacavir and 30 mg of lamivudine into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15-20 minutes with intermittent shaking, and dilute to volume with the same diluent. Filter through a 0.45 µm membrane filter, discard the first few mL of filtrate, and use the clear filtrate for analysis after appropriate dilution [4].

Chromatographic System and Procedure

Instrumentation and Conditions for the analysis should be established as follows:

- HPLC System: Liquid chromatography equipped with quaternary pump, auto-sampler, column thermostat, and UV or DAD detector

- Data Station: Computer-based data acquisition system with suitable chromatography software

- Chromatographic Column: Inertsil ODS C18 column (250 mm × 4.6 mm, 5 µm) or equivalent

- Mobile Phase: Prepare a mixture of methanol, acetonitrile, and 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with dilute orthophosphoric acid) in the ratio 65:20:15 v/v/v

- Flow Rate: 1.0 mL/min

- Detection Wavelength: 280 nm

- Injection Volume: 20 µL

- Column Temperature: Maintained at 25±2°C

- Run Time: 15 minutes [3]

Analytical Procedure follows a specific sequence:

Equilibrate the chromatographic system with mobile phase for at least 30 minutes at the specified flow rate.

Inject the diluent (blank), working standard solution in six replicates, followed by the sample solution in duplicate.

Record the chromatograms and measure the peak responses of abacavir and lamivudine.

Calculate the content of each drug in the sample preparation using the formula:

Assay (%) = (A_U/A_S) × (C_S/C_U) × (M_std/M_test) × 100 × Average Weight/Label Claim

Where A_U and A_S are peak areas of sample and standard respectively, C_S and C_U are concentrations of standard and sample respectively, M_std and M_test are the weights of standard and test sample respectively [4].

Applications and Lifecycle Management

Pharmaceutical Analysis Applications

The validated HPLC method for abacavir and lamivudine finds application across multiple domains in pharmaceutical analysis. Primarily, it serves as a quality control tool for the simultaneous quantification of both APIs in combined dosage forms, ensuring compliance with established specifications for identity, strength, quality, and purity. The method's stability-indicating capability enables its use in accelerated and long-term stability studies to monitor potential degradation under various environmental conditions, supporting shelf-life determination and storage recommendation establishment. Additionally, the method can be adapted for dissolution testing of combined dosage forms, providing insights into product performance and in vivo release characteristics [4] [2].

For impurity profiling, the method can be suitably modified to enhance detection and quantification of known and unknown impurities. While the assay method focuses on the main APIs, related substance methods typically employ lower wavelength detection (220-240 nm) and adjusted gradient elution to achieve adequate separation of impurity peaks. The greenness assessment of analytical methods has gained increasing attention, with studies evaluating the environmental impact of HPLC methods based on factors such as solvent consumption, waste generation, and toxicity of reagents. The development of eco-friendly HPLC methods that minimize toxic solvent usage while maintaining analytical performance represents an emerging trend in pharmaceutical analysis [3] [6].

Control Strategy and Lifecycle Management

A comprehensive control strategy ensures that the method remains in a state of control throughout its lifecycle. This strategy includes clearly defined system suitability tests, monitoring procedures for critical method attributes, and preventive maintenance schedules for instrumentation. The establishment of guard bands based on measurement uncertainty provides a statistical basis for pass/fail decisions, reducing the risk of incorrect conformity assessments. For abacavir and lamivudine HPLC methods, control strategies typically include regular performance verification using quality control samples, periodic review of system suitability criteria, and documentation of any method deviations [1].

Method lifecycle management encompasses all activities from initial development through retirement. In the AQbD framework, methods are designed for continuous improvement, allowing adjustments within the design space without requiring revalidation. Changes outside the design space trigger predefined change control procedures, which may include additional validation experiments or method optimization. Proper documentation throughout the method lifecycle provides regulatory flexibility and facilitates knowledge management during technology transfers between laboratories or sites. The application of AQbD principles to abacavir and lamivudine HPLC methods ultimately delivers robust, reliable analytical procedures that consistently generate quality data to support decision-making in pharmaceutical development and quality control [1] [5].

Conclusion

The Application Notes and Protocols presented herein provide a comprehensive framework for the development, validation, and implementation of HPLC methods for this compound and lamivudine using AQbD principles. The systematic approach outlined—beginning with ATP definition, progressing through risk-based experimentation and design space establishment, and culminating in control strategy implementation—ensures method robustness, reliability, and regulatory compliance throughout the method lifecycle. The detailed experimental protocols, validated parameters, and practical applications facilitate successful technology transfer and routine implementation in quality control laboratories, ultimately supporting the consistent delivery of high-quality antiretroviral medications to patients worldwide.

References

- 1. Development and validation of quality by design stability ... [sciencedirect.com]

- 2. A Review on Analytical Methods for Estimation of Abacavir [rjptonline.org]

- 3. RP-HPLC method development and validation of Abacavir ... [link.springer.com]

- 4. Analytical Method Development and Validation for the ... [pmc.ncbi.nlm.nih.gov]

- 5. Development and Validation of Quality by Design Stability ... [pubmed.ncbi.nlm.nih.gov]

- 6. A validated rp-hplc method for abacavir sulphate [journalcra.com]

UHPLC Method for Related Substances and Forced Degradation Impurities

Comprehensive Application Notes and Protocols: Controlled Release Delivery Systems for Abacavir Sulfate

Introduction and Rationale

Abacavir sulfate is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in combination antiretroviral therapy for HIV-1 infection. The conventional immediate-release formulations of this compound require twice-daily dosing (300 mg twice daily or 600 mg once daily), which can present challenges for long-term adherence in chronic HIV management. [1] [2] The development of controlled release delivery systems addresses this limitation by potentially reducing dosing frequency, maintaining consistent plasma concentrations, and improving overall treatment outcomes. The pharmacokinetic profile of this compound makes it a suitable candidate for controlled release formulations, with an absolute bioavailability of approximately 83% and linear, dose-proportional pharmacokinetics over the range of 300-1200 mg/day. [3]

The therapeutic rationale for developing controlled release systems for this compound extends beyond convenience. Maintaining consistent drug levels may help prevent subtherapeutic concentrations that could contribute to viral resistance development. Additionally, the long intracellular elimination half-life (>20 hours) of abacavir's active metabolite, carbovir triphosphate, supports the feasibility of extended release formulations. [3] This document provides comprehensive application notes and experimental protocols to guide researchers in developing, characterizing, and evaluating controlled release delivery systems for this compound.

Formulation Strategies and Excipient Selection

Polymeric Matrix Systems

Semi-interpenetrating polymer network (semi-IPN) microspheres represent an advanced formulation strategy for controlled release of this compound. These systems can be prepared using dextran-grafted-acrylamide (Dex-g-AAm) and poly(vinyl alcohol) (PVA) to create matrix structures that provide sustained drug release over extended periods. The graft copolymerization is confirmed through Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC), which verify the successful formation of the polymer network. [4] These microspheres typically range from 80-100 μm in size and are prepared through emulsion cross-linking methods, which allow for controlled drug release in different physiological environments.

The release characteristics of these systems demonstrate significant pH-dependent behavior, which is particularly relevant for gastrointestinal transit and potential for improved bioavailability. Research indicates that semi-IPN microspheres exhibit different release profiles in acidic (pH 1.2) and alkaline (pH 7.4) conditions, simulating the stomach and intestinal environments respectively. This pH-responsive behavior can be leveraged to design formulations that minimize gastric release while ensuring optimal intestinal absorption, potentially reducing side effects and improving therapeutic efficacy. [4]

Excipient Compatibility and Functionality

Table 1: Functional Excipients for this compound Controlled Release Formulations

| Excipient Category | Specific Examples | Functional Role | Compatibility Notes |

|---|---|---|---|

| Polymeric Matrix | Dextran-grafted-acrylamide, Poly(vinyl alcohol) | Controlled release modulation, matrix formation | Compatible; confirmed by FTIR and DSC [4] |

| Cross-linking Agents | Glutaraldehyde, Glyoxal | Matrix stabilization, release rate control | Concentration-dependent effect on release profile |

| Stabilizers | Poloxamers, Polysorbates | Emulsion stabilization, particle size control | Prevents aggregation during microsphere formation |

| pH-Modifiers | Citrate buffers, Phosphate buffers | Release rate optimization in different pH environments | Critical for GI transit performance |

The selection of compatible excipients is critical for developing stable and effective controlled release formulations of this compound. This compound undergoes significant degradation under acidic hydrolysis and oxidative stress conditions, which must be considered when designing formulation matrices. [5] For cross-linking agents, the concentration and reaction time must be optimized to achieve the desired matrix density without compromising drug stability or release characteristics. Additionally, the compatibility of this compound with various polymer systems should be verified through accelerated stability studies and thermal analysis methods.

Experimental Protocols

Semi-IPN Microsphere Preparation

Objective: To prepare and characterize semi-interpenetrating network microspheres of this compound for controlled release applications.

Materials:

- This compound API (purity >99%)

- Dextran-grafted-acrylamide polymer

- Poly(vinyl alcohol) (MW 85,000-124,000, 87-89% hydrolyzed)

- Glutaraldehyde solution (25%)

- Hydrochloric acid (concentrated)

- n-Hexane

- Light liquid paraffin

- Span 80 surfactant

Equipment:

- Mechanical stirrer with digital RPM control

- Water bath with temperature regulation

- Scanning Electron Microscope

- FTIR Spectrometer

- DSC Instrument

- Sieve shaker with standard mesh sizes

Procedure:

- Polymer Solution Preparation: Dissolve 2g Dex-g-AAm copolymer and 1g PVA in 50mL distilled water with continuous stirring at 40°C until complete dissolution.

- Drug Loading: Incorporate 500mg this compound into the polymer solution and stir for 30 minutes to ensure uniform dispersion.

- Emulsion Formation: Add the drug-polymer dispersion to 150mL light liquid paraffin containing 1% Span 80 as emulsifier. Maintain stirring at 500 RPM for 15 minutes to form a stable water-in-oil emulsion.

- Cross-linking: Add 2mL glutaraldehyde (25% solution) and 1mL HCl as catalyst to the emulsion. Continue stirring for 3 hours at 40°C to complete the cross-linking reaction.

- Product Recovery: Filter the resulting microspheres and wash repeatedly with n-hexane and distilled water to remove residual oil, emulsifier, and cross-linking agent.

- Drying and Sizing: Air-dry the microspheres for 12 hours followed by vacuum drying at 40°C for 6 hours. Sieve through standard meshes to collect the 80-100μm fraction for further studies.

Critical Parameters:

- Stirring speed during emulsion formation directly affects microsphere size distribution

- Cross-linking time and temperature determine matrix density and release characteristics

- Drug-to-polymer ratio influences loading efficiency and release kinetics

In Vitro Release Studies

Objective: To evaluate the release kinetics of this compound from controlled release formulations under simulated physiological conditions.

Materials:

- Phosphate buffer saline (PBS), pH 7.4

- HCl buffer, pH 1.2

- Dissolution apparatus (USP Type I or Type II)

- UV-Visible Spectrophotometer or UHPLC system

Procedure:

- Sample Preparation: Accurately weigh microspheres equivalent to 300mg this compound.

- Dissolution Media: Prepare 900mL of dissolution media (pH 1.2 for gastric simulation, pH 7.4 for intestinal simulation) and maintain at 37±0.5°C.

- Release Study: Place samples in dissolution vessels and operate at 50 RPM (for basket apparatus) or 75 RPM (for paddle apparatus).

- Sampling: Withdraw 5mL aliquots at predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 16, 20, 24 hours) and replace with fresh media to maintain sink conditions.

- Analysis: Filter samples through 0.45μm membrane filters and analyze for drug content using validated UV (λmax=220nm) or UHPLC methods.

- Data Analysis: Calculate cumulative drug release and plot release kinetics. Apply mathematical models (zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand release mechanisms.

Table 2: Sampling Schedule and Data Analysis for Release Studies

| Time Point (h) | Sampling Volume (mL) | Replacement Media | Key Parameters to Record |

|---|---|---|---|

| 0.5 | 5 | 5 mL fresh buffer | Initial burst release |

| 1 | 5 | 5 mL fresh buffer | Early release profile |

| 2 | 5 | 5 mL fresh buffer | Release rate acceleration |

| 4 | 5 | 5 mL fresh buffer | Peak release rate period |

| 8 | 5 | 5 mL fresh buffer | Mid-point release assessment |

| 12 | 5 | 5 mL fresh buffer | Transition to sustained release |

| 18 | 5 | 5 mL fresh buffer | Sustained release phase |

| 24 | 5 | 5 mL fresh buffer | Total cumulative release |

Analytical Methodologies

Stability-Indicating UHPLC Method

Chromatographic Conditions: